Cas no 885908-68-9 (N-(2,4-difluorophenyl)-2-phenylmethanesulfonylacetamide)

N-(2,4-difluorophenyl)-2-phenylmethanesulfonylacetamide structure
885908-68-9 structure
Product Name:N-(2,4-difluorophenyl)-2-phenylmethanesulfonylacetamide
CAS No:885908-68-9
Molecular Formula:C15H13F2NO3S
Molecular Weight:325.330429792404
CID:5449330
PubChem ID:41582095

N-(2,4-difluorophenyl)-2-phenylmethanesulfonylacetamide Properties

Names and Identifiers

    • AKOS024479166
    • F2982-0175
    • VU0506907-1
    • 2-benzylsulfonyl-N-(2,4-difluorophenyl)acetamide
    • N-(2,4-DIFLUOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
    • 885908-68-9
    • 2-(benzylsulfonyl)-N-(2,4-difluorophenyl)acetamide
    • N-(2,4-Difluorophenyl)-2-[(phenylmethyl)sulfonyl]acetamide
    • InChIKey: AFOPZSDSQWWJRF-UHFFFAOYSA-N
    • Inchi: 1S/C15H13F2NO3S/c16-12-6-7-14(13(17)8-12)18-15(19)10-22(20,21)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)
    • SMILES: C(NC1=CC=C(F)C=C1F)(=O)CS(CC1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 325.05842077g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 325.05842077g/mol
  • Heavy Atom Count: 22
  • Complexity: 472
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.8
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • Boiling Point: 563.9±50.0 °C(Predicted)
  • pka: 10.18±0.70(Predicted)
  • Density: 1.419±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

N-(2,4-difluorophenyl)-2-phenylmethanesulfonylacetamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F2982-0175-2μmol
N-(2,4-difluorophenyl)-2-phenylmethanesulfonylacetamide
885908-68-9 90%+
2μl
$57.0

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